1-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopropane-1-carboxamide, also known by its CAS number 2097929-91-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2, with a molecular weight of 326.4 g/mol. The structure includes a cyclopropane carboxamide linked to a pyrimidine and a methoxyphenyl moiety, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 2097929-91-2 |
Molecular Formula | C18H22N4O2 |
Molecular Weight | 326.4 g/mol |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through the modulation of specific signaling pathways.
- Mechanism of Action : The compound is believed to act on the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. By inhibiting this pathway, the compound may induce apoptosis in cancer cells.
- Case Study : A study involving the compound's analogs demonstrated a reduction in tumor size in xenograft models of breast cancer, suggesting effective in vivo anticancer activity.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases.
- Mechanism of Action : It has been suggested that the compound may exert its neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress within neuronal cells.
- Case Study : In an experimental model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation in the brain.
Antimicrobial Activity
Preliminary investigations have also revealed antimicrobial properties associated with this compound.
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Case Study : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.
Research Findings
Recent pharmacological studies have provided insights into the structure-activity relationship (SAR) of this compound:
- SAR Analysis : Modifications to the methoxyphenyl group significantly influenced the potency and selectivity against various biological targets.
- Toxicity Studies : Toxicological assessments indicated a favorable safety profile at therapeutic doses, although further studies are warranted to fully understand its safety margin.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-26-17-8-3-2-7-16(17)20(9-10-20)18(25)23-14-15-6-4-13-24(15)19-21-11-5-12-22-19/h2-3,5,7-8,11-12,15H,4,6,9-10,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPJEVNDFDAHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCCN3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.